



Application of 9-PAHSA-d9 in Lipidomics Research

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Compound of Interest		
Compound Name:	9-PAHSA-d9	
Cat. No.:	B11939835	Get Quote

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Introduction

9-Palmitoyl-hydroxy-stearic acid (9-PAHSA) is a bioactive lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Endogenous levels of 9-PAHSA have been linked to insulin sensitivity and anti-inflammatory processes, making it a significant area of interest in metabolic disease research.[1][2][3] **9-PAHSA-d9**, a deuterated analog of 9-PAHSA, serves as an essential tool in lipidomics, primarily utilized as an internal standard for accurate quantification of endogenous FAHFAs in biological samples by mass spectrometry.[4] Its chemical structure is identical to 9-PAHSA, with the exception of nine deuterium atoms, which provides a distinct mass shift for mass spectrometric analysis without altering its chemical behavior during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of **9-PAHSA-d9** in lipidomics research, focusing on its role in quantitative analysis and its relevance in studying the biological functions of 9-PAHSA.

Application Notes Internal Standard for Accurate Quantification

The primary application of **9-PAHSA-d9** is as an internal standard in liquid chromatographymass spectrometry (LC-MS)-based lipidomics.[4] Due to its structural similarity and identical ionization efficiency to the endogenous analyte, **9-PAHSA-d9** allows for the correction of



variability introduced during sample preparation, extraction, and analysis. This ensures high accuracy and precision in the quantification of 9-PAHSA and other PAHSA isomers in complex biological matrices such as plasma, serum, and adipose tissue.

Key Advantages:

- Minimizes analytical variability.
- Improves the accuracy and reproducibility of quantification.
- Enables reliable comparison of PAHSA levels across different experimental groups and studies.

Studying the Role of 9-PAHSA in Metabolic Regulation

Research has demonstrated that 9-PAHSA plays a crucial role in metabolic homeostasis. It has been shown to improve glucose tolerance, enhance insulin secretion, and exhibit anti-inflammatory effects. Studies have reported lower levels of 9-PAHSA in the serum and adipose tissue of insulin-resistant humans. By enabling accurate measurement, **9-PAHSA-d9** is instrumental in studies investigating the link between 9-PAHSA levels and metabolic diseases like type 2 diabetes and obesity.

Investigation of 9-PAHSA Signaling Pathways

9-PAHSA exerts its biological effects through various signaling pathways. It has been identified as a ligand for G-protein-coupled receptor 120 (GPR120), which is involved in promoting the browning of white adipose tissue and enhancing glucose uptake. Furthermore, 9-PAHSA has been shown to influence the PI3K/AKT/mTOR signaling pathway, which is critical in regulating autophagy and cell metabolism. Accurate quantification using **9-PAHSA-d9** as an internal standard is vital for studies aiming to elucidate these signaling mechanisms and their downstream effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on 9-PAHSA, highlighting its concentrations in biological samples and its effects in experimental models.

Table 1: Endogenous and Administered Concentrations of 9-PAHSA



Biological Matrix/Model	Concentration/Dos age	Observed Effect	Reference
Human Plasma (Insulin-Resistant)	Reduced levels	Correlates with insulin resistance	
Mouse Adipose Tissue (AG4OX mice)	~1000 pmol/g	Elevated levels in insulin-sensitive mice	
db/db Mice	50 mg/kg for 4 weeks (gavage)	Ameliorated vascular calcification and myocardial dysfunction	
High-Fat Diet-Induced Diabetic Mice	30 mg/kg/day	Improved glucose homeostasis and alleviated cognitive decline	

Table 2: Effects of 9-PAHSA on Cellular and Molecular Targets

Target	Experimental System	9-PAHSA Concentration	Outcome	Reference
GPR120	In vitro assay	Not specified	Activation	_
NF-κB Pathway	Lipopolysacchari de-stimulated cells	Not specified	Inhibition	
PI3K/AKT/mTOR Pathway	Myocardium of db/db mice	50 mg/kg	Regulation of autophagy	
Glucose Uptake	3T3-L1 adipocytes	Not specified	Enhanced	_

Experimental Protocols Protocol for Lipid Extraction from Plasma/Serum



This protocol is a standard method for the extraction of lipids, including PAHSAs, from plasma or serum samples.

Materials:

- Plasma or serum samples
- 9-PAHSA-d9 internal standard solution (in a suitable solvent like chloroform or methanol)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Centrifuge
- · Nitrogen gas evaporator
- Glass vials

Procedure:

- Thaw plasma/serum samples on ice.
- In a glass vial, add a known amount of **9-PAHSA-d9** internal standard to 100 μ L of the plasma/serum sample.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
- Vortex the mixture vigorously for 2 minutes.
- Incubate at room temperature for 15-20 minutes with occasional shaking.
- Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
- Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.



- Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass vial.
- Dry the extracted lipids under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol for Quantification of 9-PAHSA by LC-MS/MS

This protocol outlines the general procedure for the quantification of 9-PAHSA using a triple quadrupole mass spectrometer.

Instrumentation and Columns:

- Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- A suitable C18 reversed-phase column for chromatographic separation.

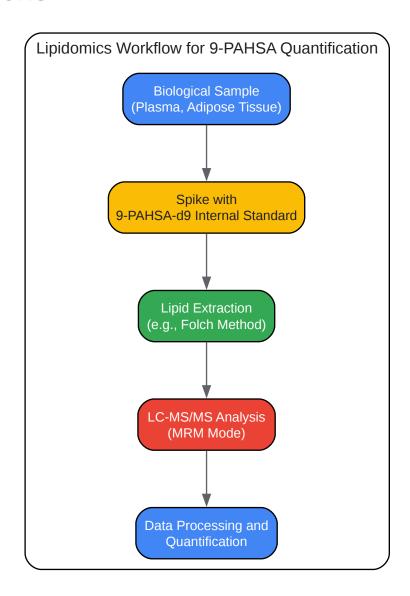
LC-MS/MS Parameters (Example):

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
- Gradient: A linear gradient from 30% B to 100% B over a specified time, followed by a reequilibration step.
- Flow Rate: As recommended for the column.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Multiple Reaction Monitoring (MRM) Transitions:
 - 9-PAHSA: Precursor ion (m/z) 537.5 -> Product ions (m/z) 255.2, 281.2, 299.2
 - 9-PAHSA-d9: Precursor ion (m/z) 546.5 -> Product ions (m/z) 264.2, 281.2, 299.2 (Note: The exact m/z of the deuterated product ion will depend on the position of the deuterium labels).



• Data Analysis: Quantify the endogenous 9-PAHSA by calculating the peak area ratio of the analyte to the **9-PAHSA-d9** internal standard and comparing it to a standard curve.

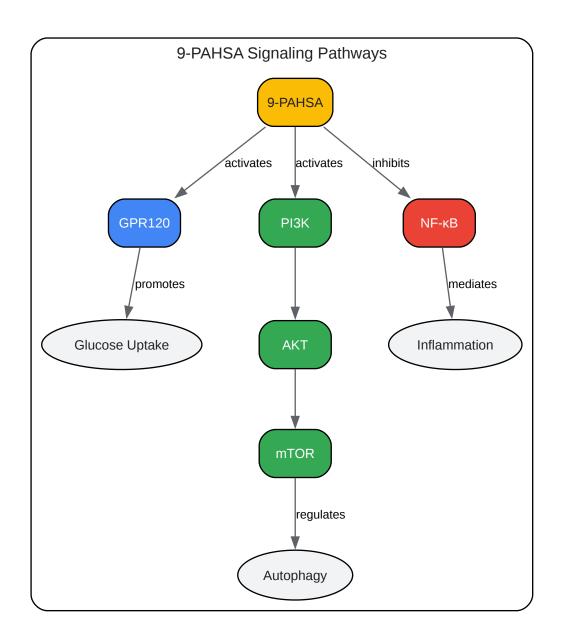
Visualizations



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Caption: Experimental workflow for the quantification of 9-PAHSA.





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Caption: Key signaling pathways modulated by 9-PAHSA.

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